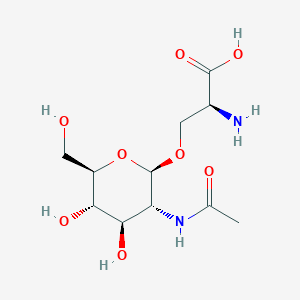

O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine

Vue d'ensemble

Description

O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine (CAS 17041-36-0) is a glycosylated amino acid where L-serine is β-linked to a 2-acetamido-2-deoxy-D-glucopyranosyl (GlcNAc) moiety via an ether bond. Its molecular formula is C₁₁H₂₀N₂O₈, with a molecular weight of 308.29 g/mol . The compound is synthesized through glycosylation reactions, often involving protected sugar intermediates and amino acid derivatives, as demonstrated in studies on peptide-glycan conjugates .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine typically involves the enzymatic transfer of N-acetylglucosamine to serine or threonine residues in proteins. . The reaction conditions often include a buffered aqueous solution with optimal pH and temperature for enzyme activity.

Industrial Production Methods: Industrial production of this compound is not widely reported. the enzymatic synthesis method can be scaled up for industrial applications, provided that the enzymes involved are available in sufficient quantities and the reaction conditions are optimized for large-scale production.

Analyse Des Réactions Chimiques

Common Reagents and Conditions: The hydrolysis reactions typically require the presence of beta-N-acetylglucosaminidases, which function optimally at specific pH and temperature conditions. These enzymes can be sourced from various organisms, including bacteria and fungi .

Major Products Formed: The primary product of the hydrolysis reaction is N-acetylglucosamine, which can be further utilized in various biochemical pathways .

Applications De Recherche Scientifique

Biomedicine

O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine is primarily utilized in biomedical research for its role in studying glycosylation processes and cellular signaling pathways. It has been implicated in:

- Cancer Therapy : Research indicates that GlcNAc-Ser can modulate the activity of certain signaling pathways involved in cancer progression, making it a potential candidate for therapeutic development .

- Inhibition of Aldehyde Formation : Studies have shown that this compound can inhibit the formation of harmful aldehydes, which are associated with various diseases, including neurodegenerative disorders .

Proteomics

The compound is used in proteomics research to study protein glycosylation patterns. Its ability to mimic natural glycosylated structures allows researchers to investigate the functional roles of glycoproteins in biological systems .

Organic Synthesis

This compound serves as a building block in organic synthesis. It can be utilized to create more complex carbohydrate derivatives, which are essential for developing new materials and pharmaceuticals .

Case Study 1: Cancer Cell Signaling

A study published in the Journal of Medicinal Chemistry investigated the effects of GlcNAc-Ser on cancer cell lines. The results demonstrated that treatment with this compound led to decreased cell proliferation and induced apoptosis in specific cancer types. The mechanism was linked to the modulation of glycosylation patterns on surface proteins, affecting cell signaling pathways critical for tumor growth .

Case Study 2: Neuroprotection

Research conducted at a major university focused on the neuroprotective effects of this compound. The study found that this compound could significantly reduce oxidative stress markers in neuronal cells exposed to toxic agents. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Biomedicine | Cancer therapy and signaling modulation | Reduces cell proliferation; induces apoptosis |

| Proteomics | Study of protein glycosylation patterns | Helps identify functional roles of glycoproteins |

| Organic Synthesis | Building block for carbohydrate derivatives | Essential for developing new materials |

| Neuroprotection | Protection against oxidative stress in neuronal cells | Reduces markers related to neurodegeneration |

Mécanisme D'action

The mechanism of action of O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine involves the covalent attachment of N-acetylglucosamine to serine or threonine residues in proteins. The molecular targets of this compound include proteins involved in signal transduction, gene expression, and cellular metabolism .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranosyl)-N-Fmoc-L-serine

- Structure: Features acetyl protection at C3, C4, and C6 of the GlcNAc moiety and an Fmoc-protected amino group on serine.

- Formula : C₃₂H₃₆N₂O₁₃; MW : 656.63 g/mol; CAS : 160067-63-0 .

- Applications : Critical in solid-phase synthesis to prevent undesired side reactions during glycopeptide elongation. The acetyl groups are removed post-synthesis under basic conditions .

4-O-(2-Acetamido-2-deoxy-α-D-glucopyranosyl)-D-galactose

- Structure : GlcNAc linked to galactose via an α-1,4-glycosidic bond.

- Formula: C₁₄H₂₅NO₁₁; MW: 383.35 g/mol; CAS: 76909-76-7 .

- Applications : Serves as a substrate for glycosyltransferases , particularly in synthesizing blood group antigens and studying enzyme specificity .

O-(2-Deoxy-2-[¹⁸F]fluoro-D-glucopyranosyl)-L-serine

- Structure : Fluorine-18 labeled GlcNAc attached to serine.

- Applications: Used in PET imaging to track O-GlcNAcylation dynamics in vivo. Achieved 25% radiochemical yield (RCY) in synthesis, with α-anomer predominance .

Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranoside

- Structure : Fully benzylated GlcNAc derivative.

- Formula: C₃₆H₃₉NO₆; MW: 581.7 g/mol; CAS: 4171-69-1 .

- Applications : Intermediate in oligosaccharide synthesis, particularly for influenza neuraminidase inhibitors .

Structural and Functional Analysis

Table 1: Comparative Data of Key Compounds

Key Research Findings

Synthetic Utility : Acetylated derivatives (e.g., tri-O-acetyl-GlcNAc-serine) are essential intermediates, enabling controlled deprotection for site-specific glycopeptide modifications .

Enzyme Specificity: The α- vs. β-anomeric configuration (e.g., in 4-O-GlcNAc-galactose) significantly impacts glycosyltransferase recognition, as shown in blood group antigen synthesis .

Imaging Advances: Fluorine-18 labeled analogs demonstrate preferential α-stereoselectivity, enhancing their utility in non-invasive metabolic tracking .

Activité Biologique

O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine, a glycosylated amino acid, has garnered attention for its biological activity and potential therapeutic applications. This compound is structurally related to N-acetylglucosamine (GlcNAc) and has implications in various biological processes, particularly in cell signaling and metabolism.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₉N₃O₉

- Molecular Weight : 335.29 g/mol

- CAS Number : 160067-63-0

- SMILES Notation : CC(=O)N[C@H]1C@HOC@HC@@H[C@@H]1OC(=O)C

Biological Activity Overview

The biological activity of this compound is primarily linked to its role in modulating glycosylation processes and influencing cellular signaling pathways. Key findings include:

- Inhibition of O-GlcNAc Cycle :

- Impact on Glycosaminoglycan Synthesis :

- Cell Signaling and Disease Implications :

Table 1: Summary of Biological Activities

Case Studies

- Neurodegenerative Diseases :

- Cancer Research :

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine, and how are intermediates characterized?

The compound is typically synthesized via glycosylation of protected serine derivatives. A common method involves:

- Step 1 : Protection of hydroxyl groups on 2-deoxy-D-glucose using acetic anhydride/acetic acid to form 2-acetamido-3,4,6-tri-O-acetyl-D-glucopyranose .

- Step 2 : Activation of the glycosyl donor (e.g., trichloroacetimidate or azide derivatives) for coupling with Fmoc-L-serine tert-butyl ester .

- Step 3 : Deprotection and purification via column chromatography. Characterization relies on NMR spectroscopy (e.g., H and C for glycosidic linkage confirmation) and mass spectrometry (e.g., ESI-MS for molecular weight validation) .

Q. How does the stability of this compound influence experimental design?

The acetylated form (3,4,6-tri-O-acetyl) is stable under anhydrous conditions but hydrolyzes in aqueous environments. Researchers must:

- Store the compound at –20°C in desiccated, sealed vials to prevent moisture exposure .

- Avoid prolonged exposure to basic conditions, which may cleave the glycosidic bond . Stability assessments should include HPLC monitoring of degradation products over time .

Advanced Research Questions

Q. What challenges arise in resolving conflicting data on glycosylation efficiency with this compound?

Discrepancies in glycosylation yields (e.g., 60–85% in different studies) often stem from:

- Steric hindrance : Bulky protecting groups (e.g., benzyl vs. acetyl) on the glucopyranosyl donor .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may reduce reaction specificity . Mitigation strategies include optimizing temperature (4–25°C) and using catalytic additives like trimethylsilyl triflate .

Q. How is this compound utilized to study mucin-type O-glycosylation in vivo?

The compound serves as a substrate for GalNAc-transferases , enzymes responsible for initiating mucin glycosylation. Key applications:

- Enzyme kinetics : Measuring and values using radiolabeled UDP-GalNAc donors .

- Structural probing : Incorporating the serine-glycan conjugate into synthetic peptides to analyze glycan-protein interactions via X-ray crystallography or SPR .

Q. What methodological approaches address low yields in synthesizing hyaluronic acid analogs with this compound?

Hyaluronic acid disaccharide repeats require precise β-(1→3) and β-(1→4) linkages. Challenges include:

- Regioselectivity : Use of temporary protecting groups (e.g., benzylidene) to direct glycosylation .

- Orthogonal deprotection : Sequential removal of acetyl and benzyl groups via Zemplén conditions or hydrogenolysis . Yields improve with iterative HPLC purification and MS/MS validation of intermediate structures .

Q. Data Contradiction Analysis

Q. Why do NMR spectra of this compound derivatives show variability in anomeric proton signals?

Observed shifts (δ 4.5–5.5 ppm for α/β anomers) depend on:

- Solvent polarity : DMSO-d6 vs. CDCl3 alters hydrogen bonding and peak splitting .

- Temperature : Elevated temperatures (>30°C) may average out rotameric states, simplifying spectra . Researchers should standardize conditions and compare data with computational models (e.g., DFT-based NMR predictions ) .

Q. Methodological Recommendations

- Synthetic Optimization : Screen glycosyl donors (e.g., imidates vs. bromides) for site-specific coupling .

- Analytical Rigor : Combine 2D NMR (HSQC, COSY) with high-resolution MS to resolve structural ambiguities .

- Biological Validation : Use glycan microarrays to test binding affinity with lectins or antibodies post-synthesis .

Propriétés

IUPAC Name |

(2S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O8/c1-4(15)13-7-9(17)8(16)6(2-14)21-11(7)20-3-5(12)10(18)19/h5-9,11,14,16-17H,2-3,12H2,1H3,(H,13,15)(H,18,19)/t5-,6+,7+,8+,9+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDMNGDGDYFZRE-YRMXFSIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H](C(=O)O)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168855 | |

| Record name | O-Seryl-beta-N-acetylglucosaminide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17041-36-0 | |

| Record name | O-[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17041-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Seryl-beta-N-acetylglucosaminide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017041360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Seryl-beta-N-acetylglucosaminide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.